molecular formula C9H9ClN2O B14610289 5-chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one

5-chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B14610289
M. Wt: 196.63 g/mol
InChI Key: SZJVKHQNOWCSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3-ethyl-1H-benzimidazol-2-one is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . The compound’s structure consists of a benzene ring fused to an imidazole ring, with a chlorine atom at the 6th position and an ethyl group at the 3rd position.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-ethyl-1H-benzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-one derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

6-chloro-3-ethyl-1H-benzimidazol-2-one has numerous applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-3-ethyl-1H-benzimidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and ethyl group influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

6-chloro-3-ethyl-1H-benzimidazol-2-one

InChI

InChI=1S/C9H9ClN2O/c1-2-12-8-4-3-6(10)5-7(8)11-9(12)13/h3-5H,2H2,1H3,(H,11,13)

InChI Key

SZJVKHQNOWCSIC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)NC1=O

Origin of Product

United States

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